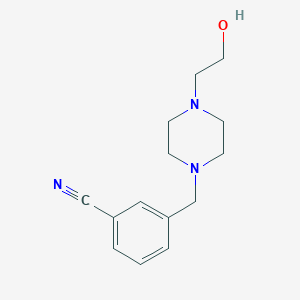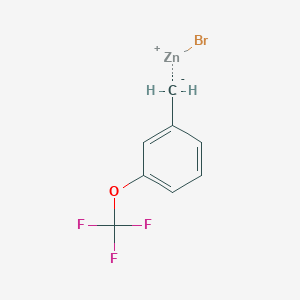
3-(Trifluoromethoxy)benzylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD22685125 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD22685125 typically involves a series of chemical reactions that require precise control of temperature, pressure, and pH. Common synthetic routes include:
Direct Synthesis: This method involves the direct combination of precursor chemicals under controlled conditions to form MFCD22685125.
Catalytic Processes: Catalysts are often used to accelerate the reaction and improve yield. These processes may involve the use of metal catalysts or organic catalysts.
Solvent-Based Methods: Solvents play a crucial role in the synthesis of MFCD22685125, as they can influence the reaction rate and product purity.
Industrial Production Methods
Industrial production of MFCD22685125 involves scaling up the laboratory synthesis methods to produce large quantities of the compound. This typically requires the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
MFCD22685125 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen results in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD22685125 include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from the reactions of MFCD22685125 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Scientific Research Applications
MFCD22685125 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: MFCD22685125 is investigated for its potential therapeutic properties and as a drug candidate.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD22685125 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to MFCD22685125 include:
MFCD22685126: A structurally related compound with similar reactivity.
MFCD22685127: Another analog with comparable properties.
MFCD22685128: A derivative with slight modifications in its chemical structure.
Uniqueness
MFCD22685125 is unique due to its specific chemical structure, which imparts distinct reactivity and stability. This uniqueness makes it valuable for applications where other compounds may not be suitable.
Properties
Molecular Formula |
C8H6BrF3OZn |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
bromozinc(1+);1-methanidyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6F3O.BrH.Zn/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
CMLVIOWCNMKFLE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)OC(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


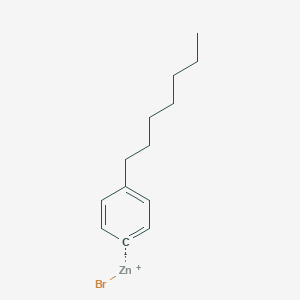
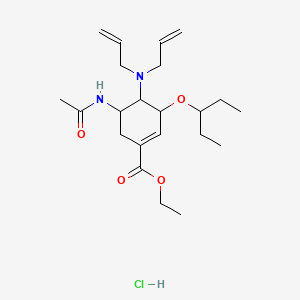
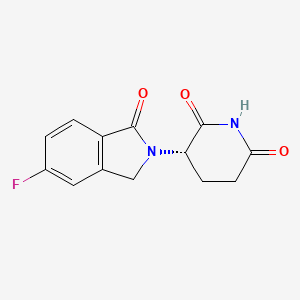
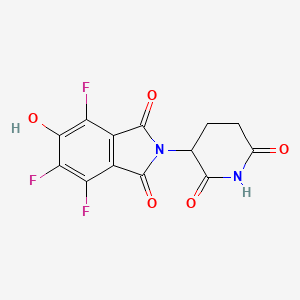
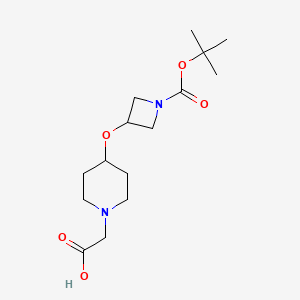
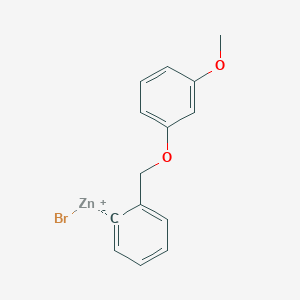
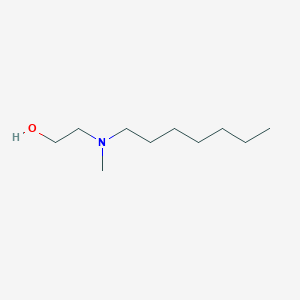
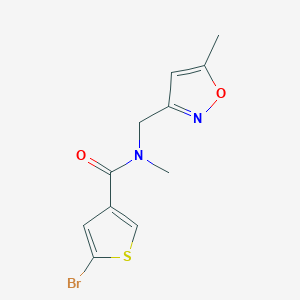
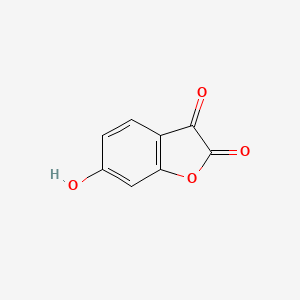
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![4-Fluoro-2-[(1-homopiperidino)methyl]phenylZinc bromide](/img/structure/B14895654.png)
